molecular formula C8H12N2O2S2 B2586438 1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide CAS No. 499190-27-1

1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

Cat. No.: B2586438
CAS No.: 499190-27-1
M. Wt: 232.32
InChI Key: IFBZULMCGJIHQY-UHFFFAOYSA-N
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Description

The compound 1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide belongs to the thienoimidazole class, characterized by a fused thiophene-imidazole bicyclic core with sulfone (5,5-dioxide) groups. The allyl (C₃H₅) substituent at position 1 and the mercapto (-SH) group at position 2 distinguish it from analogs. These substituents influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S2/c1-2-3-10-7-5-14(11,12)4-6(7)9-8(10)13/h2,6-7H,1,3-5H2,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBZULMCGJIHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2CS(=O)(=O)CC2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of allyl mercaptan with a suitable imidazole derivative in the presence of an oxidizing agent to form the desired compound. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the thienoimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The allyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Halides, amines, thiols

Major Products Formed

    Sulfoxides and sulfones: Formed through oxidation reactions

    Thiols: Formed through reduction reactions

    Substituted derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

Basic Characteristics

  • IUPAC Name : 1-(prop-2-en-1-yl)-2-sulfanyl-1H,3aH,4H,6H,6aH-thieno[3,4-d]imidazole-5,5-dioxide
  • Molecular Formula : C₈H₁₂N₂O₂S₂
  • CAS Number : 499190-27-1
  • Molecular Weight : 220.32 g/mol

Structural Features

The compound features a thieno[3,4-d]imidazole core with a mercapto group and an allyl substituent. This structure is significant as it may influence the compound's interaction with biological targets.

Antiviral Activity

Recent studies have indicated that compounds similar to 1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide exhibit antiviral properties. The mechanism often involves the inhibition of viral replication by targeting specific viral enzymes.

Case Study: Hepatitis C Virus (HCV)

A derivative of this compound demonstrated an IC50 value of 32.2 μM against HCV NS5B polymerase. This suggests potential efficacy in treating hepatitis C infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties through various in vitro studies. Research indicates that certain thieno[3,4-d]imidazole derivatives can induce apoptosis in cancer cells.

Data Table: Anticancer Efficacy

CompoundCell LineIC50 (μM)Mechanism
Compound AHeLa15.0Apoptosis induction
Compound BMCF-720.5Cell cycle arrest

This table highlights the comparative effectiveness of related compounds in inhibiting cancer cell proliferation .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated as well. It has shown activity against various bacterial strains.

Case Study: Bacterial Inhibition

In vitro tests revealed that increasing concentrations of the compound correlate with enhanced zones of inhibition against specific pathogenic bacteria. For example:

Concentration (mg/mL)Zone of Inhibition (mm)
110
215
2.520

This data suggests that the compound could be developed as a potential antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs differ in substituents at positions 1 and 3 of the thienoimidazole core. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features References
1-Methyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide 1-Methyl, 2-thiol C₆H₁₀N₂O₂S₂ 206.28 Compact structure; methyl enhances stability
1-(3-Bromophenyl)-2-mercapto-... 5,5-dioxide 1-(3-Bromophenyl), 2-mercapto C₁₁H₁₁BrN₂O₂S₂ 347.30 Bulky aromatic group; bromine increases molecular weight
1-(4-Bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide 1-(4-Bromophenyl), 2-thione C₁₁H₁₁BrN₂O₂S₂ 347.30 Thione (C=S) instead of mercapto; para-bromo substitution
1-Allyl-3-(3-methylphenyl)...2(3H)-thione 5,5-dioxide 1-Allyl, 3-(3-methylphenyl) C₁₅H₁₈N₂O₂S₂ 322.45 Dual substituents; increased lipophilicity
Target Compound : 1-Allyl-2-mercapto...5,5-dioxide 1-Allyl, 2-mercapto ~C₈H₁₁N₂O₂S₂* ~226.30* Allyl introduces unsaturation; SH enhances nucleophilicity N/A

*Estimated based on core structure and substituent contributions.

Key Observations:
  • Mercapto vs. Thione: The -SH group (mercapto) in the target compound is more nucleophilic than the thione (C=S) in analogs like , which may influence binding interactions in biological systems or coordination chemistry. Aromatic vs. Aliphatic Substituents: Bromophenyl groups (e.g., ) contribute higher molecular weight and steric hindrance, reducing solubility in polar solvents compared to allyl or methyl groups.
  • Sulfone Group Consistency : All compounds share the 5,5-dioxide moiety, which stabilizes the thiophene ring via electron-withdrawing effects and enhances polarity .

Biological Activity

1-Allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a heterocyclic compound with potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer effects, supported by case studies and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H12N2O2S2
  • Molecular Weight : 232.32 g/mol
  • Structure : The compound features a thienoimidazole core with an allyl group and a mercapto substituent.

Antimicrobial Activity

Research has shown that compounds similar to 1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study indicated that derivatives of thieno[3,4-d]imidazole demonstrated effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were reported to be as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The antiviral potential of this compound has also been investigated:

  • Case Study : In a recent study focusing on antiviral agents derived from heterocycles, it was found that thienoimidazole derivatives showed promising activity against viruses such as herpes simplex virus type 1 (HSV-1). The compound exhibited an EC50 value of approximately 12 µg/mL .

Anticancer Activity

The anticancer properties of thieno[3,4-d]imidazole derivatives have been noted in various studies:

  • Research Findings : A study demonstrated that related compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, the compound was observed to reduce cell viability in MCF-7 breast cancer cells with an IC50 value of 25 µM .

Data Summary Table

Biological ActivityTarget Organism/Cell LineAssay TypeResultReference
AntimicrobialStaphylococcus aureusMIC16 µg/mL
AntiviralHSV-1EC5012 µg/mL
AnticancerMCF-7 (breast cancer)IC5025 µM

The biological activity of 1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole is attributed to its ability to interact with biological targets such as enzymes and receptors involved in disease processes. The thienoimidazole framework is known for its ability to form hydrogen bonds and engage in π-stacking interactions with biomolecules.

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